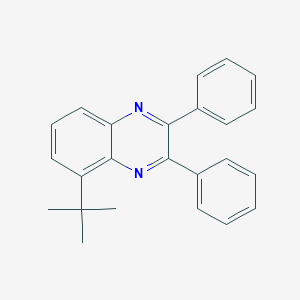

5-Tert-butyl-2,3-diphenylquinoxaline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Tert-butyl-2,3-diphenylquinoxaline is a useful research compound. Its molecular formula is C24H22N2 and its molecular weight is 338.4g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Anticancer Activity

Quinoxaline derivatives, including 5-tert-butyl-2,3-diphenylquinoxaline, have demonstrated promising anticancer properties. Research indicates that these compounds can inhibit tumor growth through various mechanisms, such as inducing apoptosis and inhibiting key signaling pathways involved in cancer progression. For instance, a study highlighted that certain quinoxaline derivatives exhibited IC50 values ranging from 1.9 to 7.52 μg/mL against human cancer cell lines like HCT-116 and MCF-7 . The specificity of these compounds for cancerous cells suggests their potential as targeted therapies.

Antimicrobial Properties

The antimicrobial efficacy of quinoxaline derivatives has been extensively studied. These compounds have shown activity against a range of pathogens, including bacteria and fungi. Notably, derivatives have been effective against multi-drug resistant strains, making them valuable in the fight against antibiotic resistance. In vitro studies have demonstrated that certain quinoxaline compounds can inhibit the growth of resistant bacterial strains.

Antileishmanial Activity

The potential of this compound as an antileishmanial agent has also been explored. A study investigated its effects on Leishmania amazonensis, revealing significant antiproliferative activity with low cytotoxicity towards mammalian cells. The compound induced morphological changes in the promastigotes, suggesting a multifactorial mechanism of action that disrupts mitochondrial function and cell integrity .

Synthetic Routes and Green Chemistry

The synthesis of quinoxaline derivatives has evolved significantly over the years, with a strong emphasis on developing environmentally friendly methods. Recent advancements include novel synthetic routes that minimize waste and enhance yield while maintaining biological activity. Researchers are focusing on green chemistry principles to create cost-effective and sustainable processes for synthesizing these compounds .

Case Studies

Several case studies illustrate the practical applications of this compound:

- Case Study on Cancer Treatment : In xenograft models, this compound showed significant tumor growth inhibition rates up to 60% at doses of 20 mg/kg, highlighting its potential as an effective cancer therapeutic agent.

- Case Study on Infection Control : The compound demonstrated effective inhibition of growth in multi-drug resistant bacterial strains, indicating its applicability in treating infections that are difficult to manage with conventional antibiotics.

Material Science Applications

Beyond pharmacological uses, quinoxaline derivatives are being explored for their optoelectronic properties in material science. Research has indicated that compounds like this compound can serve as electron acceptors or donors in photovoltaic devices due to their favorable charge transfer characteristics. Theoretical studies using density functional theory have optimized molecular geometries and electronic properties for potential integration into solar cells .

Eigenschaften

Molekularformel |

C24H22N2 |

|---|---|

Molekulargewicht |

338.4g/mol |

IUPAC-Name |

5-tert-butyl-2,3-diphenylquinoxaline |

InChI |

InChI=1S/C24H22N2/c1-24(2,3)19-15-10-16-20-23(19)26-22(18-13-8-5-9-14-18)21(25-20)17-11-6-4-7-12-17/h4-16H,1-3H3 |

InChI-Schlüssel |

HGYUNTMZXLLZIA-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C1=C2C(=CC=C1)N=C(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |

Kanonische SMILES |

CC(C)(C)C1=C2C(=CC=C1)N=C(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.